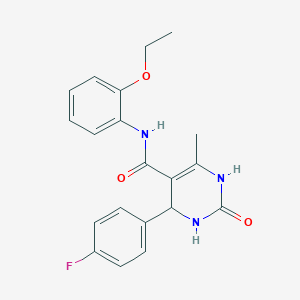

N-(2-éthoxyphényl)-4-(4-fluorophényl)-6-méthyl-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- La structure du composé suggère un potentiel en tant qu’agent anticancéreux. Les chercheurs ont étudié sa capacité à inhiber la croissance tumorale en ciblant des voies ou des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses .

Agents anticancéreux

Composés contenant du bore pour la thérapie par capture neutronique (TCN)

Activité Biologique

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

- Molecular Formula : C18H18F1N2O3

- Molecular Weight : 369.4 g/mol

- CAS Number : 397863-16-0

The structure includes a tetrahydropyrimidine ring with substituents that may influence its pharmacological properties.

Synthesis

Synthesis of N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. A study reported the synthesis of related compounds through a similar pathway involving condensation reactions and cyclization techniques to form the tetrahydropyrimidine core .

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV integrase (IN), which is crucial for the viral replication process. The compound demonstrated an IC50 value of 0.65 µM in inhibiting the strand transfer reaction of HIV-1 integrase in vitro . However, it did not show significant antiviral activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives exhibit varying degrees of activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the phenyl rings were found to significantly influence both the potency and selectivity of the compounds against specific biological targets .

Case Studies

- HIV Integrase Inhibition :

- Antimicrobial Evaluation :

The mechanisms by which N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological effects include:

- Inhibition of Viral Enzymes : By targeting HIV integrase, it disrupts the integration of viral DNA into host genomes.

- Disruption of Bacterial Cell Function : The mechanism may involve interference with bacterial cell wall synthesis or function.

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGVSGCLLWHTRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.